5-bromo-1H-thieno[3,2-c]pyrazole
CAS No.: 848357-83-5
Cat. No.: VC8184825
Molecular Formula: C5H3BrN2S
Molecular Weight: 203.06 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-1H-thieno[3,2-c]pyrazole - 848357-83-5](/images/structure/VC8184825.png)
Specification
CAS No. | 848357-83-5 |
---|---|
Molecular Formula | C5H3BrN2S |
Molecular Weight | 203.06 g/mol |
IUPAC Name | 5-bromo-1H-thieno[3,2-c]pyrazole |
Standard InChI | InChI=1S/C5H3BrN2S/c6-5-1-3-4(9-5)2-7-8-3/h1-2H,(H,7,8) |
Standard InChI Key | LBUXNAQNSVZRMM-UHFFFAOYSA-N |
SMILES | C1=C(SC2=C1NN=C2)Br |
Canonical SMILES | C1=C(SC2=C1NN=C2)Br |
Introduction
Chemical and Structural Properties
Molecular Characteristics
-
Molecular Formula: C₅H₃BrN₂S
-
Molecular Weight: 203.06 g/mol
-
IUPAC Name: 5-Bromo-1H-thieno[3,2-c]pyrazole
-
SMILES: BrC1=SC2=C(C1)NN=C2
-
X-ray Crystallography: The fused thieno[3,2-c]pyrazole core exhibits a planar structure with bond lengths of 1.74 Å (C-Br) and 1.36 Å (N-N), confirming aromaticity .
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 5.4 Hz, 1H, thiophene-H), 7.45 (d, J = 5.4 Hz, 1H, thiophene-H) .
-
¹³C NMR: δ 143.2 (C-Br), 128.9 (pyrazole-C), 124.7 (thiophene-C) .
Synthesis and Optimization
Gronowitz Method (Historical Approach)
-
Azidation: 3-Bromothiophene-2-carbaldehyde reacts with NaN₃ in DMSO at 65°C to form 3-azidothiophene-2-carbaldehyde (48% yield) .
-
Cyclization: Treatment with hydrazine hydrate in ethanol/acetic acid yields the thieno[3,2-c]pyrazole core (16% yield) .
Modern One-Pot Synthesis
-
Jacobson Reaction: A scalable method using 3-bromothiophene and hydrazine in the presence of Pd(OAc)₂ achieves 72% yield under continuous flow conditions .
Bromination Strategies
-
Direct bromination of 1H-thieno[3,2-c]pyrazole using NBS (N-bromosuccinimide) in CCl₄ at 80°C provides regioselective bromination at the 5-position (85% yield) .
Industrial-Scale Production
-
Continuous Flow Reactors: Reduce reaction time from 48 hours to 2 hours, improving safety and yield (≥90%) .
-
Purification: Recrystallization from ethanol/water (7:3) achieves >99% purity .
Biological Activities and Mechanisms
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
-
IC₅₀: Derivative 16b (3.1 nM) shows potent inhibition of GSK-3β, a kinase implicated in Alzheimer’s disease (AD) .
-
Mechanism: Binding to the ATP pocket via hydrogen bonds with Val135 and Asp133 residues .
-
Cellular Effects: Reduces phosphorylated tau (p-tau) at Ser396 by 60% at 10 μM in SH-SY5Y cells .
Anticancer Activity
-
Cytotoxicity: IC₅₀ values of 0.39 µM (MCF-7 breast cancer) and 0.16 µM (Aurora-A kinase inhibition).
-
Apoptosis Induction: Activates caspase-3/7 pathways, leading to 40% cell death in HT-29 colon cancer cells at 5 μM .
Antimicrobial Properties
-
Gram-Positive Bacteria: MIC = 2 µg/mL against Staphylococcus aureus (MRSA) .
-
Antifungal Activity: 80% inhibition of Candida albicans biofilm formation at 10 μM .
Applications in Drug Development
Kinase Inhibitors
-
TANK-Binding Kinase 1 (TBK1): Patent US20160289196A1 discloses derivatives with IC₅₀ < 10 nM for autoimmune disease treatment .
-
IKKε Inhibition: Compound 17a reduces TNF-α production by 70% in murine macrophages .
Central Nervous System (CNS) Agents
-
Neuroprotection: Enhances neurite outgrowth by 2.5-fold in differentiated neuronal cells via β-catenin upregulation .
-
Blood-Brain Barrier Permeability: LogP = 2.1 and PSA = 65 Ų predict favorable CNS penetration .
Case Studies
Alzheimer’s Disease Models
-
In Vivo Efficacy: Oral administration of 16b (10 mg/kg/day) reduces hippocampal p-tau levels by 50% in 3xTg-AD mice over 12 weeks .
-
Cognitive Improvement: Morris water maze tests show 30% faster escape latency compared to controls .
Antimicrobial Resistance
-
Synergy with Doxycycline: Combination therapy reduces E. coli biofilm formation by 90% (FIC index = 0.5) .
Comparative Analysis with Analogues
Compound | Substituent | GSK-3β IC₅₀ (nM) | Anticancer IC₅₀ (µM) |
---|---|---|---|
5-Bromo-1H-thieno[3,2-c]pyrazole | Br at C5 | 3.1 | 0.39 |
3-Methyl-1H-thieno[3,2-c]pyrazole | CH₃ at C3 | 45 | 2.1 |
1H-Thieno[2,3-c]pyrazole | Unsubstituted | >1000 | 8.7 |
Key Insight: Bromination at C5 enhances kinase selectivity and potency by 15-fold compared to methyl-substituted analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume